molecular formula C11H13ClFNO2 B1447061 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride CAS No. 1795284-07-9

4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride

Cat. No.: B1447061
CAS No.: 1795284-07-9
M. Wt: 245.68 g/mol
InChI Key: ABHRLVQEYLDJAA-UHFFFAOYSA-N
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Description

4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride is a chemical compound that features a fluorine atom, a pyrrolidine ring, and a benzoic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom and the pyrrolidine ring can significantly influence the compound’s biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. One common method involves the cyclization of 1,4-diaminobutane.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling with Benzoic Acid: The pyrrolidine ring is then coupled with a benzoic acid derivative through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the benzoic acid moiety, converting it to benzyl alcohol derivatives.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    4-Fluoro-3-(pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

    3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid: Positional isomer with the fluorine atom at a different position.

    4-Fluoro-3-(pyrrolidin-1-yl)benzamide: Similar structure but with an amide group instead of a carboxylic acid.

Uniqueness: 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride is unique due to the specific positioning of the fluorine atom and the pyrrolidine ring, which can significantly influence its chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-fluoro-3-pyrrolidin-1-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2.ClH/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13;/h3-4,7H,1-2,5-6H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHRLVQEYLDJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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